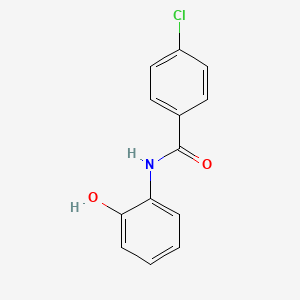

4-chloro-N-(2-hydroxyphenyl)benzamide

説明

4-chloro-N-(2-hydroxyphenyl)benzamide, also known as N-(4-Chlorobenzoyl)tyramine, is a chemical compound with the molecular formula C15H14ClNO2 . It has a molecular weight of 275.73 g/mol . This compound is used as an intermediate in the preparation of bezafibrate .

Synthesis Analysis

The synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide or similar compounds often involves cyclization reactions . For instance, one study reported the cyclization of an intermediate benzohydrazide with chloro acetyl chloride to produce a derivative .Molecular Structure Analysis

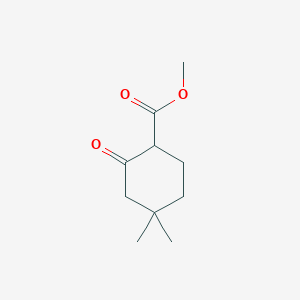

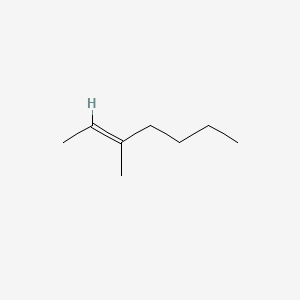

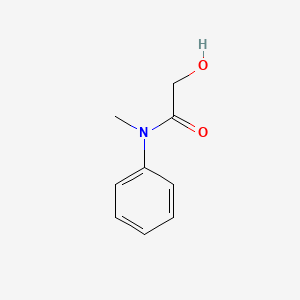

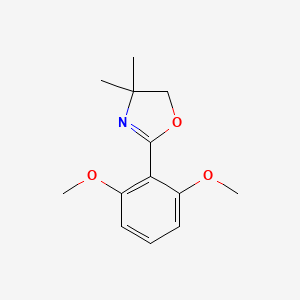

The molecular structure of 4-chloro-N-(2-hydroxyphenyl)benzamide can be represented by the SMILES stringClC1=CC=C(C(NCCC2=CC=C(O)C=C2)=O)C=C1 . The InChI representation is InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19) .

科学的研究の応用

Chemoselective Synthesis

4-chloro-N-(2-hydroxyphenyl)benzamide has been studied for its role in the chemoselective N-benzoylation of aminophenols. This process involves the use of benzoylisothiocyanates and results in products that are of biological interest, including N-(2-hydroxyphenyl)benzamides. These compounds have been identified using simple chemical tests and spectral data, highlighting their potential in synthetic chemistry and pharmaceutical applications (Singh, Lakhan, & Singh, 2017).

Degradation Studies

The degradation of related compounds, such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, has been investigated as part of drug development processes. These studies are crucial in identifying degradation products and determining the intrinsic stability of molecules, which is essential for developing safe and effective pharmaceuticals (Santos et al., 2013).

Anticancer Potential

Research into niclosamide derivatives, including those related to 4-chloro-N-(2-hydroxyphenyl)benzamide, has shown promising results in the development of new potential anticancer agents. These derivatives have been tested against various human cancer cell lines, revealing significant cytotoxicity and the potential to inhibit key biological pathways such as NFĸB and mitochondrial transmembrane potential (Tang et al., 2017).

Biological Activity Spectrum

Studies have also explored the spectrum of biological activity of derivatives of 4-chloro-N-(2-hydroxyphenyl)benzamide against a range of mycobacterial, bacterial, and fungal strains. These compounds have shown activity comparable to or higher than standard antibiotics and antifungals, demonstrating their potential in antimicrobial therapy (Imramovský et al., 2011).

Crystallographic Analysis

The crystal structures of halogen-substituted benzanilides, closely related to 4-chloro-N-(2-hydroxyphenyl)benzamide, have been analyzed to understand weak interactions involving halogens. This research provides insights into the packing modes and molecular interactions in crystalline lattices, which is valuable for the design of pharmaceuticals and materials science (Chopra & Row, 2005).

Safety and Hazards

作用機序

Target of Action

It is an intermediate in the preparation of the peroxisome proliferator bezafibrate , which primarily targets peroxisome proliferator-activated receptors (PPARs) involved in lipid metabolism.

Mode of Action

As an intermediate in the synthesis of bezafibrate , it may share similar interactions with its targets. Bezafibrate binds to PPARs, altering their conformation and enabling them to bind to specific DNA sequences called peroxisome proliferator hormone response elements (PPREs). This binding influences the transcription of genes involved in lipid metabolism.

Biochemical Pathways

If we consider its role as an intermediate in the synthesis of bezafibrate , it may indirectly influence the lipid metabolism pathways regulated by PPARs.

Result of Action

As an intermediate in the synthesis of bezafibrate , it may contribute to the overall effects of bezafibrate, which include the regulation of lipid metabolism and reduction of triglyceride levels.

Action Environment

It should be stored in a cool, dry place with good ventilation .

特性

IUPAC Name |

4-chloro-N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZYJYQGLGAWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390528 | |

| Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-hydroxyphenyl)benzamide | |

CAS RN |

31913-75-4 | |

| Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[3-(perfluorooctyl)phenyl]phosphine](/img/structure/B1599011.png)